N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
“N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride” is a compound that belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-b]pyridine ring, which is a member of the family of pyrazolopyridines . This family is formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrazolo[3,4-b]pyridine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its structure. It belongs to the class of organic compounds known as aromatic anilides . These compounds have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .Scientific Research Applications
1. Tuberculosis Treatment Research
- Samala et al. (2013) synthesized a series of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, including compounds structurally related to N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride, for tuberculosis treatment. These compounds showed inhibition of Mycobacterium tuberculosis with promising non-cytotoxicity profiles (Samala et al., 2013).
2. Structural and Molecular Studies
- Sagar et al. (2017) investigated the molecular structures and hydrogen bonding patterns of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines. This research is significant for understanding the molecular conformations and interactions of compounds like this compound (Sagar et al., 2017).
3. Cancer Research
- Liu et al. (2016) synthesized a compound structurally similar to this compound, which exhibited significant inhibition on the proliferation of certain cancer cell lines, suggesting potential applications in cancer research (Liu et al., 2016).
4. Chemical Synthesis and Crystal Structures
- Jasinski et al. (2012) explored the synthesis and crystal structures of pyrazoline derivatives, which are closely related to the chemical structure of this compound. This research contributes to the understanding of the chemical properties and crystallography of similar compounds (Jasinski et al., 2012).
5. Kinase Inhibition for Cancer Treatment
- Schroeder et al. (2009) developed N-substituted pyridine carboxamides as potent and selective inhibitors of the Met kinase, which are structurally related to the compound . This discovery is relevant for targeted cancer therapies (Schroeder et al., 2009).
Mechanism of Action
Future Directions
The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound, with its unique structure, presents a promising avenue for future research .
properties
IUPAC Name |
N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O.ClH/c14-8-1-3-9(4-2-8)16-13(19)12-10-7-15-6-5-11(10)17-18-12;/h1-4,15H,5-7H2,(H,16,19)(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOLZCHLKQZIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NC3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219967-22-2 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, N-(4-fluorophenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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